molecular formula C10H8F3NO2 B2714484 N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 105298-46-2

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide

Cat. No.: B2714484
CAS No.: 105298-46-2
M. Wt: 231.174
InChI Key: VNHWCTQTNDLGDZ-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group, a hydroxy group, and an amide group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide typically involves the reaction of 2-hydroxy-4-(trifluoromethyl)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes the risk of contamination. Solvent recycling and waste management protocols are also implemented to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of N-[2-oxo-4-(trifluoromethyl)phenyl]prop-2-enamide.

    Reduction: Formation of N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(trifluoromethyl)phenyl]prop-2-enamide
  • N-[4-(trifluoromethyl)phenyl]prop-2-enamide
  • N-[2-hydroxy-3-(trifluoromethyl)phenyl]prop-2-enamide

Uniqueness

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide is unique due to the specific positioning of the hydroxy and trifluoromethyl groups on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

N-[2-hydroxy-4-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3NO2/c1-2-9(16)14-7-4-3-6(5-8(7)15)10(11,12)13/h2-5,15H,1H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHWCTQTNDLGDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=C(C=C(C=C1)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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